Val-Ala vs. Val-Cit: Defined Cleavage Kinetics for Predictable Payload Release
In an isolated cathepsin B-cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker [1]. This defined kinetic difference enables researchers to select the appropriate dipeptide based on desired payload release rate. Val-Ala also exhibits lower hydrophobicity than Val-Cit, reducing aggregation and precipitation risks during bioconjugation [1].
| Evidence Dimension | Cathepsin B cleavage rate |
|---|---|
| Target Compound Data | Cleavage rate = 0.5 × Val-Cit (relative) |
| Comparator Or Baseline | Val-Cit linker (relative cleavage rate = 1.0) |
| Quantified Difference | Val-Ala cleaved at half the rate of Val-Cit |
| Conditions | Isolated cathepsin B-cleavage assay |
Why This Matters
This defined kinetic offset allows researchers to tune payload release timing, balancing potency and safety in ADC design.
- [1] Iris Biotech. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. (Citing Debowchik et al.) View Source
